molecular formula C6H8O4 B129428 Methyl (2R,3R)-3-acetyloxirane-2-carboxylate CAS No. 153763-78-1

Methyl (2R,3R)-3-acetyloxirane-2-carboxylate

Cat. No.: B129428
CAS No.: 153763-78-1
M. Wt: 144.12 g/mol
InChI Key: GIQPTLIRJQRTCZ-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide composed of seven amino acids. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. TLN-232 targets pyruvate kinase M2, an enzyme predominantly found in tumor cells, and disrupts tumor cell anaerobic glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

TLN-232 is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the heptapeptide structure. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with protecting groups like fluorenylmethyloxycarbonyl .

Industrial Production Methods

Industrial production of TLN-232 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

TLN-232 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.

    Medicine: Undergoing clinical trials for the treatment of metastatic melanoma and renal cell carcinoma.

    Industry: Potential use in developing new anticancer drugs

Mechanism of Action

TLN-232 exerts its effects by targeting pyruvate kinase M2, an enzyme involved in glycolysis. By inhibiting this enzyme, TLN-232 disrupts the energy production in tumor cells, leading to cell death. The compound also induces apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TLN-232

TLN-232 is unique due to its cyclic heptapeptide structure, which provides stability and specificity in targeting pyruvate kinase M2. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for cancer therapy .

Properties

CAS No.

153763-78-1

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

methyl (2R,3R)-3-acetyloxirane-2-carboxylate

InChI

InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1

InChI Key

GIQPTLIRJQRTCZ-CRCLSJGQSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](O1)C(=O)OC

SMILES

CC(=O)C1C(O1)C(=O)OC

Canonical SMILES

CC(=O)C1C(O1)C(=O)OC

Synonyms

Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI)

Origin of Product

United States

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